2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.:
Cat. No.: VC14962558
Molecular Formula: C21H26N4O5S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4O5S |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C21H26N4O5S/c1-30-18-4-2-16(3-5-18)19-6-7-20(26)25(22-19)14-21(27)24-11-9-23(10-12-24)17-8-13-31(28,29)15-17/h2-7,17H,8-15H2,1H3 |
| Standard InChI Key | XOYFSBHCTJMMOW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |
Introduction
The compound 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that incorporates several distinct structural elements, including a pyridazinone ring, a piperazine ring, and a tetrahydrothiophene dioxide moiety. This compound's unique structure suggests potential applications in pharmaceuticals or as a research tool in organic chemistry.
Synthesis Methods
The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, including:
-
Formation of the Pyridazinone Core: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
-
Introduction of the 4-Methoxyphenyl Group: This often involves a Suzuki coupling reaction with a suitable boronic acid.
-
Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions.
-
Introduction of the Tetrahydrothiophene Dioxide Moiety: This can be achieved through alkylation reactions with appropriate alkyl halides.
Synthesis Steps Table
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Condensation | Hydrazine, Aldehyde/Ketone |
| 2 | Suzuki Coupling | Boronic Acid, Palladium Catalyst |
| 3 | Nucleophilic Substitution | Piperazine, Alkyl Halide |
| 4 | Alkylation | Tetrahydrothiophene Dioxide, Base |
Potential Applications
Given its complex structure, this compound may have potential applications in:
-
Pharmaceuticals: The presence of a pyridazinone ring and piperazine suggests possible biological activity, such as antiviral, antibacterial, or antifungal properties.
-
Organic Synthesis: As a building block for more complex molecules due to its multiple functional groups.
Potential Applications Table
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Antimicrobial Agents |
| Organic Synthesis | Building Block for Complex Molecules |
Research Findings
Research on this specific compound is limited, but related compounds have shown promise in various biological assays. For instance, pyridazinones have been studied for their anti-inflammatory and antioxidant properties. The incorporation of a piperazine ring and a tetrahydrothiophene dioxide moiety could enhance these properties or introduce new biological activities.
Research Findings Table
| Compound Feature | Biological Activity |
|---|---|
| Pyridazinone Ring | Anti-inflammatory, Antioxidant |
| Piperazine Ring | Potential Neuroprotective Effects |
| Tetrahydrothiophene Dioxide | Possible Antimicrobial Activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume